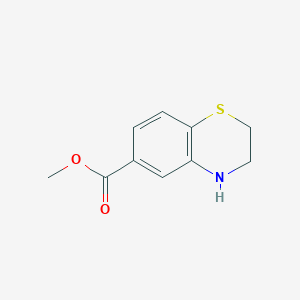

methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Description

Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (CAS: 188614-01-9) is a heterocyclic compound featuring a benzothiazine core with a methyl ester group at position 5. The molecule consists of a sulfur atom in the thiazine ring, contributing to its distinct electronic and steric properties compared to oxygen-containing analogs (benzoxazines). It is widely utilized as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and antimicrobial pathways .

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-13-10(12)7-2-3-9-8(6-7)11-4-5-14-9/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZWODHWKQUXNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)SCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with methyl acrylate in the presence of a base, followed by cyclization to form the benzothiazine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

Substitution: The benzothiazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted benzothiazine derivatives.

Scientific Research Applications

Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoxazine Analogs

Methyl 3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-6-Carboxylate (CAS: 202195-67-3)

- Molecular Formula: C10H9NO4

- Molecular Weight : 207.18 g/mol

- Key Differences :

- Applications : Intermediate for anticonvulsant agents and polymer precursors .

Ethyl 3,4-Dihydro-2H-1,4-Benzoxazine-6-Carboxylate (CAS: 1795440-03-7)

Benzothiazine Derivatives

Methyl 1-Oxo-1,2,3,4-Tetrahydro-1λ⁴,4-Benzothiazine-6-Carboxylate (CAS: 1221792-60-4)

- Molecular Formula: C10H11NO3S

- Molecular Weight : 225.26 g/mol

- Key Differences :

2-[(4-Ethoxy-3-Methoxyphenyl)Methylene]-3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazine-6-Carboxylic Acid (CAS: 899425-01-5)

- Molecular Formula: C19H17NO5S

- Molecular Weight : 371.41 g/mol

- Carboxylic acid group enhances solubility in basic media .

Halogenated Derivatives

Ethyl 6-Bromo-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylate (CAS: N/A)

- Molecular Formula: C11H12NO3Br

- Molecular Weight : 286.13 g/mol

- Key Differences: Bromine substituent at position 6 enhances electrophilicity for nucleophilic aromatic substitution. Lower yield (69–92%) in synthesis compared to non-halogenated analogs .

Comparative Data Table

Biological Activity

Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (CAS Number: 226259-30-9) is a benzothiazine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C₁₀H₁₁NO₂S

Molecular Weight: 223.25 g/mol

Melting Point: 142–143 °C

IUPAC Name: Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

The compound features a unique structure with a fused benzene and thiazine ring, which contributes to its biological activity. The presence of the carboxylate group enhances its solubility and potential interactions within biological systems.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory properties. Its mechanism of action may involve:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways.

- Cellular Interaction: It interacts with cellular receptors that modulate physiological responses.

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties against various pathogens. It has been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations.

Anticancer Activity

Research into the anticancer potential of this compound has yielded promising results. It has been evaluated against several cancer cell lines including:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast) | 15.0 |

| PC-3 (prostate) | 12.5 |

| A431 (skin) | 10.0 |

The compound's ability to induce apoptosis in these cell lines suggests that it may serve as a lead compound for further development in cancer therapy.

The biological activity of this compound is attributed to its structural features that facilitate interactions with biological macromolecules:

- Hydrogen Bonding: The carboxylate group can form hydrogen bonds with target proteins.

- Hydrophobic Interactions: The aromatic rings contribute to hydrophobic interactions that stabilize binding.

- Electrostatic Interactions: The presence of nitrogen and sulfur atoms allows for electrostatic interactions with charged residues in proteins.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Absorption: High gastrointestinal absorption due to its moderate lipophilicity.

- Distribution: Potential for widespread distribution in tissues due to its small molecular size.

- Metabolism and Excretion: Further studies are needed to elucidate the metabolic pathways and excretion routes.

Case Studies

-

Anticancer Study on MDA-MB-231 Cells:

- Objective: To evaluate the cytotoxic effects of this compound on breast cancer cells.

- Method: Cells were treated with varying concentrations of the compound for 48 hours.

- Results: Significant reduction in cell viability was observed at concentrations above 10 µM.

-

Antimicrobial Efficacy Against E. coli:

- Objective: To assess the antibacterial activity of the compound.

- Method: Disk diffusion method was employed to determine inhibition zones.

- Results: Inhibition zones ranged from 15 mm to 25 mm depending on concentration.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves cyclization of thiourea derivatives with α,β-unsaturated esters under reflux in aprotic solvents (e.g., DMF or THF). Catalytic agents like p-toluenesulfonic acid improve yield (70–85%) . Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% purity thresholds. Structural confirmation employs (e.g., δ 3.75 ppm for the methyl ester group) and single-crystal X-ray diffraction for absolute configuration .

Q. Which analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

- Methodological Answer : Accelerated stability studies using HPLC-MS under acidic (pH 2), neutral (pH 7), and alkaline (pH 10) buffers at 40°C for 14 days. Degradation products are identified via high-resolution mass spectrometry (HRMS) and compared to synthetic standards. Kinetic modeling (e.g., first-order decay) quantifies degradation rates .

Q. How can researchers distinguish between isomeric byproducts during synthesis?

- Methodological Answer : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) separates enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments differentiate regioisomers by spatial proximity of protons. Computational tools like Gaussian 16 simulate NMR spectra for comparison .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial activity. Meta-analyses with fixed/random-effects models quantify heterogeneity. Cross-validate findings via orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Q. How can computational models predict structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer : Combine Density Functional Theory (DFT) for electronic properties (HOMO-LUMO gaps, dipole moments) with molecular docking (AutoDock Vina) to assess binding affinities to targets (e.g., COX-2 or kinases). Validate predictions with in vitro IC measurements and correlate with steric/electronic parameters from QSAR models .

Q. What experimental designs optimize reaction conditions for scalable synthesis?

- Methodological Answer : Employ a 2 factorial design to test variables: temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Response Surface Methodology (RSM) identifies optimal conditions (e.g., 100°C, 10 mol% catalyst, DMF), achieving >90% yield. Process analytical technology (PAT) monitors real-time reaction progress .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis due to thiol oxidation?

- Methodological Answer : Use inert atmospheres (N/Ar) and reducing agents (e.g., TCEP hydrochloride) to prevent disulfide formation. Membrane-based separation (nanofiltration) purifies crude products, reducing oxidative byproducts .

Q. What in vivo models are appropriate for evaluating pharmacokinetic properties?

- Methodological Answer : Rodent models (Sprague-Dawley rats) assess oral bioavailability via LC-MS/MS plasma analysis. Microdialysis probes measure blood-brain barrier penetration. Compartmental modeling (e.g., NONMEM) calculates AUC, C, and t .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.